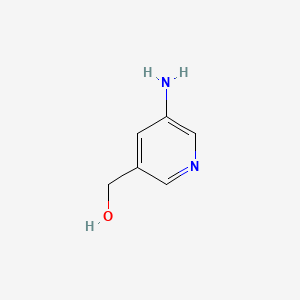

(5-Aminopyridin-3-yl)methanol

Description

Properties

IUPAC Name |

(5-aminopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQMHEDPXLDUJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652164 | |

| Record name | (5-Aminopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443649-18-1 | |

| Record name | (5-Aminopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-aminopyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (5-Aminopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Aminopyridin-3-yl)methanol, with the CAS number 443649-18-1, is a heterocyclic organic compound belonging to the aminopyridine family.[1][2][3] This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, which include antiviral, antidiabetic, antihistaminic, and anticancer properties.[4] Aminopyridines primarily function by blocking voltage-gated potassium channels.[4] This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and safety information for this compound, serving as a valuable resource for researchers and professionals in drug development.

Chemical and Physical Properties

Detailed experimental data for this compound is limited in publicly available literature. The following tables summarize the available predicted and reported data for this compound.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 443649-18-1 | [1][2][3] |

| Molecular Formula | C₆H₈N₂O | [3] |

| Molecular Weight | 124.14 g/mol | [3] |

| Physical State | Solid | |

| Purity | ~98% (Commercially available) | [3] |

| Boiling Point (Predicted) | 367.2 °C at 760 mmHg | N/A |

| Density (Predicted) | 1.257 g/cm³ | N/A |

| Refractive Index (Predicted) | 1.627 | N/A |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Amino-5-hydroxymethylpyridine, (5-amino-3-pyridinyl)methanol | |

| InChI | InChI=1S/C6H8N2O/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4,7H2 | |

| InChI Key | RKQMHEDPXLDUJA-UHFFFAOYSA-N | |

| Canonical SMILES | C1=C(C=NC=C1N)CO | [2] |

Spectral Data

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of an ester derivative of 5-aminonicotinic acid, such as 5-aminonicotinic acid methyl ester. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for this transformation.[7][8]

General Protocol for the Reduction of 5-Aminonicotinic Acid Methyl Ester:

Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting. Lithium aluminum hydride is a highly reactive and pyrophoric reagent that must be handled with extreme care under anhydrous conditions and an inert atmosphere.[9]

Materials and Reagents:

-

5-Aminonicotinic acid methyl ester

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Ethyl acetate

-

Water

-

Aqueous solution of sodium hydroxide or sulfuric acid (for workup)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen) is charged with a suspension of lithium aluminum hydride in anhydrous THF.

-

Addition of Ester: A solution of 5-aminonicotinic acid methyl ester in anhydrous THF is added dropwise to the LiAlH₄ suspension at a controlled temperature (typically 0 °C to room temperature).

-

Reaction: The reaction mixture is stirred at room temperature or heated to reflux for a period sufficient to ensure complete reduction of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the mixture is cooled in an ice bath, and the excess LiAlH₄ is carefully quenched by the slow, dropwise addition of ethyl acetate, followed by water and an aqueous solution of sodium hydroxide or sulfuric acid.

-

Workup: The resulting precipitate is removed by filtration. The filtrate is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by techniques such as column chromatography or recrystallization to obtain the final product of high purity.

Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific information available on the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of aminopyridine derivatives is known to have a wide range of pharmacological effects, often acting as modulators of ion channels and receptors.[4] For instance, some aminopyridine derivatives have been investigated as JAK2 inhibitors, σ₂ receptor antagonists, and for their role in neurological disorders.[10][11][12] Further research is required to elucidate the specific biological functions of this compound.

Visualizations

As no complex experimental workflows or signaling pathways for this compound have been described in the literature, a logical diagram of the synthesis is provided below.

References

- 1. This compound | 443649-18-1 [sigmaaldrich.com]

- 2. This compound | 443649-18-1 | FA142764 [biosynth.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 5. 443649-18-1 | this compound | Alcohols | Ambeed.com [ambeed.com]

- 6. 443649-18-1|this compound|BLD Pharm [bldpharm.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

- 10. 2-Aminopyridine derivatives as potential σ(2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

(5-Aminopyridin-3-yl)methanol CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Aminopyridin-3-yl)methanol, a substituted aminopyridine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Aminopyridine derivatives are known to exhibit a wide range of biological activities, making them valuable scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for this compound (CAS No: 443649-18-1).

Chemical Structure and Properties

Chemical Name: this compound Synonyms: 3-Amino-5-(hydroxymethyl)pyridine, 5-Amino-3-pyridinemethanol CAS Number: 443649-18-1

Structure:

Chemical Structure of this compound

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C6H8N2O | ECHEMI[1] |

| Molecular Weight | 124.14 g/mol | ECHEMI[1] |

| Appearance | White to light yellow solid | ECHEMI[1] |

| Boiling Point | 367.2°C at 760 mmHg | ECHEMI[1] |

| Density | 1.3±0.1 g/cm³ | ECHEMI[1] |

| Flash Point | 175.9±23.7 °C | ECHEMI[1] |

| Refractive Index | 1.628 | ECHEMI[1] |

| XLogP3 | -0.7 | ECHEMI[1] |

| Hydrogen Bond Donor Count | 2 | ECHEMI[1] |

| Hydrogen Bond Acceptor Count | 3 | ECHEMI[1] |

| Rotatable Bond Count | 1 | ECHEMI[1] |

| Topological Polar Surface Area | 59.1 Ų | ECHEMI[1] |

Synthesis

A reported method for the synthesis of this compound involves the reduction of 5-aminonicotinic acid methyl ester.[1]

Experimental Protocol:

Starting Material: 5-Aminonicotinic acid methyl ester Reagent: Lithium aluminium hydride (LiAlH₄) Solvent: Tetrahydrofuran (THF)

Procedure:

-

Dissolve 5-aminonicotinic acid methyl ester (e.g., 5.7g, 30.2mmol) in anhydrous THF (150ml).[1]

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a 1 M solution of LiAlH₄ in THF (e.g., 133ml, 133mmol) to the reaction mixture.[1]

-

Stir the reaction mixture at room temperature for 21 hours.[1]

-

After the reaction is complete, quench the reaction by careful addition of water.

-

Acidify the mixture to pH 3 using dilute HCl.[1]

-

Basify the solution to pH 8 using solid Na₂CO₃.[1]

-

The crude product can then be purified by column chromatography (e.g., using a mobile phase of MeOH:DCM 1:100) to yield the final product as a yellow solid.[1]

Synthesis Workflow:

Synthesis workflow for this compound.

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the aminomethyl protons, a signal for the hydroxyl proton, and signals for the amino protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR: Resonances for the five distinct carbon atoms of the pyridine ring and one for the methylene carbon.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group, O-H stretching of the hydroxyl group, C-H stretching of the aromatic ring, and C-N and C-O stretching vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (124.14 g/mol ).

Biological Activity and Applications in Drug Development

While specific biological activity data for this compound is limited in the public domain, the broader class of aminopyridines is well-documented for a variety of pharmacological effects. These compounds are known to interact with various biological targets, including ion channels and enzymes.

For instance, other isomers of aminopyridyl methanol have been investigated for their potential as:

-

Potassium channel blockers: (4-Amino-pyridin-3-yl)-methanol has been identified as a potassium channel blocker.[2][3]

The structural features of this compound, including the amino and hydroxyl functional groups, make it an attractive candidate for further chemical modification and exploration as a potential therapeutic agent. Its utility as a building block in the synthesis of more complex molecules for drug discovery is a key area for future research.

Safety Information

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug development. This guide provides foundational information on its structure, properties, and a method for its synthesis. The lack of extensive biological and spectroscopic data in the current literature highlights an opportunity for new research to explore the therapeutic potential of this specific aminopyridine isomer. Researchers are encouraged to perform detailed characterization and biological screening to unlock the full potential of this molecule.

References

Spectroscopic Profile of (5-Aminopyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: (5-Aminopyridin-3-yl)methanol

-

Synonyms: 3-Amino-5-(hydroxymethyl)pyridine, 5-Amino-3-pyridinemetanol

-

CAS Number: 443649-18-1

-

Molecular Formula: C₆H₈N₂O

-

Molecular Weight: 124.14 g/mol

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses of this compound. These values are predicted based on established principles of spectroscopy and data from structurally similar aminopyridine derivatives.

Table 1: Expected ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | s | 1H | H-2 (Pyridine) |

| ~7.8 - 8.0 | s | 1H | H-6 (Pyridine) |

| ~7.0 - 7.2 | t | 1H | H-4 (Pyridine) |

| ~5.0 - 5.5 | br s | 2H | -NH₂ |

| ~4.5 - 4.7 | s | 2H | -CH₂OH |

| ~3.5 - 4.0 | br s | 1H | -OH |

Solvent: DMSO-d₆

Table 2: Expected ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 155 | C-5 (C-NH₂) |

| ~140 - 145 | C-2 |

| ~135 - 140 | C-6 |

| ~130 - 135 | C-3 (C-CH₂OH) |

| ~120 - 125 | C-4 |

| ~60 - 65 | -CH₂OH |

Solvent: DMSO-d₆

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3200 | Strong, Broad | O-H stretch (alcohol), N-H stretch (amine) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 1620 - 1580 | Strong | C=C/C=N stretch (pyridine ring), N-H bend |

| 1480 - 1400 | Medium | C-C stretch (aromatic) |

| 1300 - 1200 | Medium | C-N stretch (aromatic amine) |

| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |

Sample Preparation: KBr pellet or ATR

Table 4: Expected Mass Spectrometry Data

| m/z | Ion |

| 124 | [M]⁺ (Molecular Ion) |

| 125 | [M+H]⁺ (Protonated Molecule) |

| 107 | [M-NH₃]⁺ |

| 93 | [M-CH₂OH]⁺ |

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the reference signal (TMS at 0 ppm or residual solvent peak).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an appropriate ion source (e.g., ESI or EI).

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used for amines to observe the [M+H]⁺ ion.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow: Set according to instrument specifications.

-

Drying Gas Temperature: 200-350 °C.

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Identify any significant fragment ions and propose fragmentation pathways.

-

For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical entity like this compound.

Caption: Workflow for Spectroscopic Analysis.

A Technical Guide to Determining the Solubility of (5-Aminopyridin-3-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Solubility and its Importance

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. In the context of pharmaceutical sciences, understanding the solubility of a compound like (5-Aminopyridin-3-yl)methanol is paramount for several reasons:

-

Process Chemistry: The choice of solvent for synthesis and purification is dictated by the solubility of the reactants, intermediates, and the final product.

-

Crystallization: Controlled crystallization, a common purification technique, relies on precise knowledge of solubility curves in different solvents.

-

Formulation: For liquid dosage forms, the API must be soluble in a pharmaceutically acceptable solvent system. For solid dosage forms, dissolution rate, which is related to solubility, affects bioavailability.

-

Preclinical Studies: Solubilizing the compound in appropriate vehicles is necessary for in vitro and in vivo testing.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[1][2] This method ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility.

2.1. Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

2.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring that there will be undissolved solid remaining at equilibrium.

-

Solvent Addition: Accurately dispense a known volume of each organic solvent into the respective vials.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used analytical technique for the quantitative analysis of organic compounds in solution. For aminopyridine derivatives, reversed-phase HPLC with UV detection is a common and effective method.[3][4][5]

3.1. HPLC Method Parameters (Example)

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for peak shape and retention time. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection | UV at a wavelength of maximum absorbance for this compound (to be determined by UV scan). |

3.2. Calibration

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent system.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

3.3. Sample Analysis

-

Inject the diluted, filtered sample from the solubility experiment into the HPLC system.

-

Record the peak area for this compound.

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that specific solvent at the experimental temperature.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Experimental Data | Calculated Data |

| Ethanol | Experimental Data | Calculated Data |

| Isopropanol | Experimental Data | Calculated Data |

| Acetone | Experimental Data | Calculated Data |

| Ethyl Acetate | Experimental Data | Calculated Data |

| Acetonitrile | Experimental Data | Calculated Data |

| Dichloromethane | Experimental Data | Calculated Data |

| Toluene | Experimental Data | Calculated Data |

| N,N-Dimethylformamide (DMF) | Experimental Data | Calculated Data |

| Dimethyl Sulfoxide (DMSO) | Experimental Data | Calculated Data |

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.

5.2. Logical Flow for HPLC Quantification

This diagram outlines the steps involved in the analytical quantification of the dissolved compound.

Conclusion

While specific quantitative solubility data for this compound in various organic solvents is not readily published, this technical guide provides researchers and drug development professionals with the necessary experimental and analytical protocols to generate this data. The detailed shake-flask method for equilibrium solubility determination, coupled with a robust HPLC quantification method, will enable the acquisition of reliable and reproducible results. This information is indispensable for the informed selection of solvents in synthesis, purification, and formulation, ultimately contributing to a more efficient and successful drug development process.

References

- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 3. helixchrom.com [helixchrom.com]

- 4. helixchrom.com [helixchrom.com]

- 5. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

(5-Aminopyridin-3-yl)methanol: A Heterocyclic Building Block for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(5-Aminopyridin-3-yl)methanol is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique trifunctional nature, featuring an amino group, a hydroxyl group, and a pyridine ring, allows for diverse chemical modifications and the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications based on the known reactivity and biological activity of related aminopyridine derivatives.

Chemical and Physical Properties

While specific experimental data for this compound is limited in the public domain, its properties can be reliably estimated based on its constituent functional groups and data from isomeric and related compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₈N₂O | Calculated |

| Molecular Weight | 124.14 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Inferred from related compounds |

| Melting Point | >100 °C (predicted) | Inferred from related compounds |

| Boiling Point | >300 °C (predicted) | Inferred from related compounds |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | Inferred from functional groups |

| pKa (amino group) | ~4-5 (predicted) | Inferred from aminopyridines |

| pKa (hydroxyl group) | ~15-16 (predicted) | Inferred from benzylic alcohols |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available 5-bromonicotinic acid. The first step is an amination reaction to produce 5-aminonicotinic acid, followed by the reduction of the carboxylic acid to the corresponding alcohol.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Aminonicotinic Acid [1]

This procedure is adapted from the synthesis of 5-aminonicotinic acid from 5-bromonicotinic acid.[1]

Materials:

-

5-Bromonicotinic acid

-

Aqueous ammonia (28-30%)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium sulfide (Na₂S) solution

-

Autoclave

-

Standard laboratory glassware

Procedure:

-

In a suitable autoclave, combine 5-bromonicotinic acid (1.0 eq), aqueous ammonia (excess), and a catalytic amount of copper(II) sulfate pentahydrate.

-

Seal the autoclave and heat the reaction mixture to 120-130 °C for 16-24 hours.

-

After cooling to room temperature, carefully open the autoclave and transfer the reaction mixture to a beaker.

-

Add a saturated solution of sodium sulfide to precipitate the copper catalyst as copper sulfide.

-

Filter the mixture to remove the precipitate.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of 4-5.

-

Cool the solution in an ice bath to precipitate the 5-aminonicotinic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

This is a general procedure for the reduction of a carboxylic acid to an alcohol using lithium aluminum hydride (LiAlH₄).

Materials:

-

5-Aminonicotinic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

Suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Dissolve 5-aminonicotinic acid (1.0 eq) in anhydrous THF in the dropping funnel.

-

Slowly add the solution of 5-aminonicotinic acid to the LiAlH₄ suspension at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel or by recrystallization.

Reactivity and Potential Applications

The trifunctional nature of this compound makes it a highly valuable building block.

-

Amino Group: The primary amino group can undergo a wide range of reactions, including acylation, alkylation, arylation, and diazotization, allowing for the introduction of diverse substituents.

-

Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to ethers, esters, or halides.

-

Pyridine Ring: The pyridine nitrogen can be quaternized, and the ring itself can undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the directing effects of the existing substituents.

Medicinal Chemistry Applications

Aminopyridine derivatives are known to exhibit a broad spectrum of biological activities.[2][3] They are found in numerous FDA-approved drugs and are key components in the development of new therapeutic agents.[2] The structural motifs present in this compound suggest its potential as a scaffold for the development of inhibitors for various enzymes and receptors. For instance, aminopyridine-based compounds have been investigated as kinase inhibitors, which are crucial targets in cancer therapy.

Caption: Potential inhibition of a kinase signaling pathway by a derivative of this compound.

Materials Science Applications

The rigid and aromatic nature of the pyridine ring, combined with the reactive amino and hydroxyl groups, makes this compound a candidate for the synthesis of novel polymers and functional materials. For example, it could be incorporated into polyamides, polyesters, or polyurethanes to impart specific properties such as thermal stability, conductivity, or metal-coordinating ability.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it should be treated as a potentially hazardous substance. Use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a promising heterocyclic building block with significant untapped potential. Its versatile chemical nature allows for the synthesis of a diverse range of derivatives with potential applications in drug discovery and materials science. The proposed synthetic route provides a practical approach for its preparation, opening the door for further exploration of its properties and applications. As research in the field of heterocyclic chemistry continues to expand, the importance of such fundamental building blocks will undoubtedly grow.

References

The Multifaceted Biological Activities of Aminopyridine Methanol Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of aminopyridine methanol compounds and their derivatives. Emerging research has highlighted the therapeutic potential of this class of compounds across various domains, including oncology, neurobiology, and immunology. This document synthesizes key findings, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of key signaling pathways and mechanisms of action.

Core Biological Activities and Quantitative Data

Aminopyridine methanol compounds have demonstrated a range of biological effects, primarily attributable to their ability to modulate key physiological pathways. The core activities identified in preclinical studies include anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Derivatives of aminopyridine have been investigated as potent inhibitors of Tropomyosin receptor kinase (TRK), a key target in various cancers driven by NTRK gene fusions.[1] The inhibitory effects of these compounds have been quantified against several cancer cell lines.

| Compound ID | Target | Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 13 | TRKA, TRKB | - | Kinase Assay | 0.27 (TRKA), 1.1 (TRKB) | [2] |

| Compound 6 | TRKA | - | Kinase Assay | 0.007 | [2] |

| Isothiazole Derivative 6-1a | TRKA | - | Kinase Assay | 0.003 | [2] |

| Isothiazole Derivative 6-1b | TRKA | - | Kinase Assay | 0.004 | [2] |

| Compound 18g | BTK | Raji (Burkitt's lymphoma) | Xenograft Model | 46.8% tumor inhibition | [3] |

| 4-Aminopyridine | VGKCs | MCF-7 (Breast Cancer) | Cell Viability | - | [4] |

Neuroprotective and Axonal Conduction Restoration

4-Aminopyridine-3-methanol has been identified as a potent potassium channel blocker, capable of restoring axonal conduction in damaged nerve fibers. This activity is particularly relevant for neurodegenerative conditions such as spinal cord injury and multiple sclerosis.

| Compound | Activity | Model | Key Findings | Reference |

| 4-Aminopyridine-3-methanol | Potassium Channel Blocker | Stretched spinal cord white-matter strips | 10 times more potent than 4-AP in restoring axonal conduction. | [2] |

| 4-Aminopyridine-3-methanol | I(A) Blocker | Guinea pig dorsal root ganglia cells | Effective blocker of the A-type potassium current. | [2] |

Anti-inflammatory Activity

Certain aminopyridine derivatives have demonstrated the ability to modulate inflammatory responses by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.

| Compound | Activity | Model | Key Findings | Reference |

| Compound 51 (2-aminopyridine derivative) | NF-κB Inhibitor | LPS-stimulated RAW264.7 cells | Suppressed phosphorylation and nuclear translocation of NF-κB p65. | [5] |

| Pyridine N-oxide derivative (JPL-32) | NF-κB Inhibitor | TNF-α-stimulated OM-10.1 and U1 cells | Inhibited DNA binding of nuclear NF-κB. | [6] |

Antimicrobial Activity

The antimicrobial potential of aminopyridine derivatives has also been explored, with some compounds showing efficacy against bacterial strains.

| Compound Class | Activity | Method | Key Findings | Reference |

| 2-Aminopyridine derivatives | Antibacterial | - | Activity against various bacterial strains. | [5] |

Key Signaling Pathways and Mechanisms of Action

The biological activities of aminopyridine methanol compounds are underpinned by their interactions with specific molecular pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

TRK Signaling Pathway Inhibition in Cancer

Aminopyridine derivatives can act as inhibitors of TRK, thereby blocking downstream signaling cascades that promote cancer cell proliferation and survival.

Caption: Inhibition of the TRK signaling pathway by aminopyridine methanol derivatives.

Modulation of the NF-κB Inflammatory Pathway

Certain aminopyridine derivatives can suppress inflammation by inhibiting the activation and nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes.

Caption: Aminopyridine derivatives inhibit the NF-κB signaling pathway.

Mechanism of Action as a Potassium Channel Blocker

4-Aminopyridine-3-methanol restores axonal conduction by blocking voltage-gated potassium channels, which prolongs the action potential and allows for signal propagation across damaged nerve segments.

Caption: Mechanism of axonal conduction restoration by 4-aminopyridine-3-methanol.

Detailed Experimental Protocols

This section provides standardized protocols for key in vitro and in vivo assays used to evaluate the biological activities of aminopyridine methanol compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the cytotoxic effect of aminopyridine methanol derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the aminopyridine methanol compounds in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Gently mix to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration.

-

Antimicrobial Susceptibility Testing: Disk Diffusion Assay

Objective: To assess the antimicrobial activity of aminopyridine methanol compounds against various bacterial strains.

Principle: This method involves placing paper disks impregnated with the test compound onto an agar plate that has been inoculated with a specific microorganism. The compound diffuses from the disk into the agar. If the compound is effective in inhibiting bacterial growth, a clear, circular zone of inhibition will appear around the disk.

Protocol:

-

Inoculum Preparation:

-

Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.

-

-

Agar Plate Inoculation:

-

Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

-

-

Disk Application:

-

Aseptically place paper disks impregnated with a known concentration of the aminopyridine methanol compound onto the surface of the agar.

-

Gently press the disks to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

-

Measurement and Interpretation:

-

Measure the diameter of the zone of inhibition (in millimeters) around each disk.

-

Interpret the results based on standardized zone diameter interpretive charts (if available) or by comparing the zone sizes to those of control antibiotics.

-

In Vivo Anticancer Efficacy: Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor activity of aminopyridine methanol derivatives.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Protocol:

-

Cell Implantation:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Grouping:

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Compound Administration:

-

Administer the aminopyridine methanol compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Administer the vehicle to the control group.

-

-

Monitoring:

-

Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

-

Endpoint and Data Analysis:

-

The study may be terminated when tumors in the control group reach a certain size, or after a predetermined treatment period.

-

Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

-

At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).

-

Western Blot for Protein Phosphorylation

Objective: To assess the effect of aminopyridine methanol compounds on the phosphorylation of specific proteins in a signaling pathway (e.g., TRK, NF-κB pathway components).[7][8]

Principle: Western blotting allows for the detection of specific proteins in a sample. By using antibodies that specifically recognize the phosphorylated form of a protein, it is possible to determine the effect of a compound on its phosphorylation status.

Protocol:

-

Sample Preparation:

-

Treat cells with the aminopyridine methanol compound for the desired time.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Blocking:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis:

-

Quantify the band intensities to determine the relative levels of the phosphorylated protein in treated versus untreated samples. It is recommended to also probe for the total protein as a loading control.[9]

-

Conclusion

Aminopyridine methanol compounds represent a promising class of molecules with diverse biological activities. Their potential as anticancer, neuroprotective, anti-inflammatory, and antimicrobial agents warrants further investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of these compounds and to design robust preclinical studies. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing the structure-activity relationships, and evaluating the safety and efficacy of lead compounds in more advanced preclinical models.

References

- 1. Immunocytochemistry/Immunofluorescence Protocol for NFkB p65 Antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 2. Novel potassium channel blocker, 4-AP-3-MeOH, inhibits fast potassium channels and restores axonal conduction in injured guinea pig spinal cord white matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Dissection of signaling pathways regulating TrkB-dependent gephyrin clustering [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. raybiotech.com [raybiotech.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

An In-depth Technical Guide on (5-Aminopyridin-3-yl)methanol Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Aminopyridin-3-yl)methanol and its structural isomers, such as (5-Aminopyridin-2-yl)methanol, represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1] The aminopyridine scaffold is a key pharmacophore in numerous biologically active molecules due to its ability to form crucial hydrogen bonds with various enzymatic targets.[2][3] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of derivatives based on the aminopyridine core, with a particular focus on their potential as anticancer agents through the modulation of key signaling pathways.

Synthetic Strategies and Structural Analogs

The synthesis of aminopyridine derivatives often involves multi-step reactions to introduce diverse functionalities. A general approach to synthesizing these compounds can be gleaned from the synthesis of structural isomers like (2-aminopyridin-3-yl)methanol and various other aminopyridine-containing heterocyclic systems.[4][5][6] These synthetic routes typically allow for the facile introduction of substituents, enabling the exploration of structure-activity relationships (SAR).[7][8] For instance, substitutions on the pyridine ring and the amino group have been shown to significantly influence the biological activity of these compounds.[8]

Quantitative Biological Data of Aminopyridine Derivatives

The aminopyridine scaffold has been incorporated into a variety of more complex heterocyclic systems that exhibit potent biological activity, particularly as kinase inhibitors. The following tables summarize the in vitro efficacy of several key aminopyridine derivatives against various cancer cell lines.

Table 1: Antiproliferative Activity of Aminopyridine-based Kinase Inhibitors

| Compound ID | Target Kinase(s) | Cell Line | IC50 (µM) | Reference |

| 10e | JAK2, JAK3, Aurora A, Aurora B | K562 | 6.726 | [2] |

| 15n | Not Specified | A549 | 1.91 | [9] |

| 4g | EGFR | MCF-7 | 5.1 | |

| 4g | EGFR | HepG2 | 5.02 | |

| 4g | EGFR | HCT-116 | 6.6 | [10] |

| 9g | EGFR | T-47D | 3.14 | [11] |

| 9k | EGFR | T-47D | 4.92 | [11] |

| 9g | EGFR | MDA-MB-231 | 0.62 | [11] |

| 9k | EGFR | MDA-MB-231 | 1.14 | [11] |

Table 2: EGFR Inhibitory Activity of Selected Aminopyridine Derivatives

| Compound ID | EGFR IC50 (nM) | Reference |

| 9g | 267 | [11] |

| 9k | 395 | [11] |

Experimental Protocols

General Synthesis of 2-Aminopyridine Derivatives

A common and efficient method for the synthesis of substituted 2-aminopyridines involves a multi-component reaction using enaminones as key precursors under solvent-free conditions.[4]

Materials:

-

Enaminone (1.0 eq)

-

Malononitrile (1.0 eq)

-

Primary amine (1.2 eq)

Procedure:

-

A mixture of the enaminone, malononitrile, and the primary amine is heated under solvent-free conditions.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is purified by column chromatography on silica gel to afford the desired 2-aminopyridine derivative.[4]

-

The structure of the synthesized compound is confirmed using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR.[4][12]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of compounds against a target kinase, such as JAK2 or EGFR.[2][8]

Materials:

-

Recombinant human kinase (e.g., JAK2, EGFR)

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the diluted compounds to the wells of a 384-well plate.

-

Add the kinase and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.[8]

Cell Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, K562)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Signaling Pathways and Mechanisms of Action

Several aminopyridine derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation. The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are two such stress-activated pathways that are often deregulated in cancer.[13][14]

Certain aminopyridine analogs have been identified as potent inhibitors of kinases within these pathways, leading to the induction of apoptosis or the suppression of tumor growth.[15] The following diagram illustrates a simplified representation of the MAPK/JNK signaling cascade and its role in cancer.

Caption: Simplified MAPK/JNK signaling pathway and a potential point of inhibition by aminopyridine derivatives.

In addition to the MAPK/JNK pathway, other kinase families are important targets for aminopyridine-based inhibitors. The Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK) are critical components of signaling pathways that regulate immune responses and cell proliferation, and their dysregulation is implicated in various cancers and autoimmune diseases.

Caption: A typical workflow for the discovery and development of aminopyridine-based kinase inhibitors.

Conclusion

The this compound core and its related aminopyridine structures serve as a versatile scaffold for the development of potent and selective inhibitors of various protein kinases. The derivatives discussed in this guide demonstrate significant potential as anticancer agents, with activities in the micromolar to nanomolar range against several cancer cell lines. The modulation of key signaling pathways, such as the MAPK/JNK cascade, underscores the therapeutic promise of this compound class. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial for their translation into clinical candidates.

References

- 1. (5-Aminopyridin-2-YL)methanol | C6H8N2O | CID 20583240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (2-Amino-pyridin-3-yl)-methanol AldrichCPR 23612-57-9 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, in vitro biological assessment and molecular modeling insights for novel 3-(naphthalen-1-yl)-4,5-dihydropyrazoles as anticancer agents with potential EGFR inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. zider.free.fr [zider.free.fr]

- 14. [PDF] Signal integration by JNK and p38 MAPK pathways in cancer development | Semantic Scholar [semanticscholar.org]

- 15. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs Using (5-Aminopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own cellular machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a "warhead" that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple POI molecules, offering a highly potent and sustained pharmacological effect.[5][6]

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex.[3][7] The length, rigidity, and chemical composition of the linker can significantly impact the potency and selectivity of the resulting PROTAC.[5][8] (5-Aminopyridin-3-yl)methanol is a versatile building block that can be incorporated into PROTAC linkers to introduce a degree of rigidity and specific geometric constraints. Its primary amine and hydroxyl groups offer orthogonal handles for sequential chemical modifications, allowing for the controlled and modular synthesis of PROTACs.

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing this compound as a core component of the linker. It includes synthetic schemes, experimental procedures, and data for representative PROTACs targeting Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription.[6][9]

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10] This process is a departure from traditional occupancy-based inhibition and offers a powerful new modality for therapeutic intervention.[6]

Experimental Workflow

The synthesis of a PROTAC library using (5-Aminopyrin-3-yl)methanol as a linker precursor generally involves three main stages:

-

Functionalization of the Linker Core: this compound is chemically modified to introduce reactive handles for conjugation.

-

Sequential Conjugation: The functionalized linker is sequentially coupled to the warhead and the E3 ligase ligand.

-

Purification and Characterization: The final PROTAC product is purified and its identity and purity are confirmed.

Quantitative Data Presentation

The efficacy of newly synthesized PROTACs is typically evaluated by measuring their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).

Table 1: In Vitro Degradation of BRD4 by a Representative PROTAC

| Compound | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |

| PROTAC-1 | BRD4 | Pomalidomide | 15 | >95 | HeLa |

| PROTAC-2 | BRD4 | VHL Ligand | 25 | >90 | MV4-11 |

| JQ1 (Inhibitor) | BRD4 | N/A | N/A | N/A | HeLa |

Note: Data is representative and compiled from studies on BRD4-targeting PROTACs. Actual results may vary depending on the specific warhead, linker, and E3 ligase ligand used.[5][9]

Table 2: Antiproliferative Activity of a Representative BRD4 PROTAC

| Compound | IC50 (nM) in MV4-11 cells |

| PROTAC-1 | 8 |

| PROTAC-2 | 12 |

| JQ1 (Inhibitor) | 35 |

Note: This table illustrates the enhanced antiproliferative activity of PROTACs compared to the parent inhibitor due to the degradation of the target protein.[11]

Experimental Protocols

The following protocols describe the synthesis of a representative BRD4-targeting PROTAC using this compound as a linker precursor, a JQ1 derivative as the warhead, and pomalidomide as the E3 ligase ligand.

Protocol 1: Synthesis of Boc-protected (5-(aminomethyl)pyridin-3-yl)methanol

This protocol describes the first step in functionalizing the linker core.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc)2O

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Dissolve this compound (1.0 eq) in DCM.

-

Add TEA (1.5 eq) to the solution.

-

Add a solution of (Boc)2O (1.1 eq) in DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the Boc-protected intermediate.

Protocol 2: Synthesis of the Linker-Pomalidomide Conjugate

This protocol describes the coupling of the functionalized linker to the E3 ligase ligand.

Materials:

-

Boc-protected (5-(aminomethyl)pyridin-3-yl)methanol (from Protocol 1)

-

Pomalidomide

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 eq), pomalidomide (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the reaction mixture to 0 °C.

-

Add DIAD (1.5 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction by LC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the linker-pomalidomide conjugate.

Protocol 3: Boc Deprotection and Coupling to the JQ1 Warhead

This protocol describes the deprotection of the linker and subsequent coupling to the warhead.

Materials:

-

Linker-pomalidomide conjugate (from Protocol 2)

-

Trifluoroacetic acid (TFA)

-

DCM

-

JQ1-carboxylic acid derivative

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Boc Deprotection:

-

Dissolve the linker-pomalidomide conjugate in a 1:1 mixture of TFA and DCM.

-

Stir at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Use the resulting amine salt directly in the next step.

-

-

Amide Coupling:

-

Dissolve the JQ1-carboxylic acid derivative (1.0 eq) and the deprotected linker-pomalidomide (1.1 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) and HATU (1.2 eq) to the solution.

-

Stir the reaction at room temperature for 6 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Protocol 4: Purification and Characterization of the Final PROTAC

Procedure:

-

Purification:

-

Purify the crude product from Protocol 3 by preparative reverse-phase HPLC to obtain the final PROTAC.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC using LC-MS, High-Resolution Mass Spectrometry (HRMS), and ¹H NMR spectroscopy.

-

Conclusion

The use of this compound as a linker precursor provides a versatile and efficient strategy for the synthesis of novel PROTACs. The protocols outlined in these application notes offer a solid foundation for the development of PROTACs targeting a wide range of proteins of interest. As with all PROTAC development, empirical optimization of the linker structure and length is often necessary to achieve optimal degradation efficacy for a given target protein and E3 ligase pair.[12]

References

- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 2. precisepeg.com [precisepeg.com]

- 3. explorationpub.com [explorationpub.com]

- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]

- 10. benchchem.com [benchchem.com]

- 11. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

Application Notes and Protocols for the Suzuki Coupling Reaction with (5-Aminopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate, enabling the synthesis of biaryls, polyolefins, and styrenes.[2][3][4] Its significance is particularly pronounced in the pharmaceutical industry for the construction of complex molecular architectures found in many drug candidates.[5]

This document provides detailed application notes and protocols for the Suzuki coupling reaction of (5-Aminopyridin-3-yl)methanol, a key building block in medicinal chemistry. The presence of both an amino group and a hydroxymethyl group on the pyridine ring presents unique opportunities and challenges, such as potential catalyst inhibition by the basic nitrogen of the amino group.[6][7] However, with carefully selected catalysts, ligands, and reaction conditions, these challenges can be overcome to achieve high yields of the desired coupled products.

General Reaction Scheme

The general transformation for the Suzuki coupling of a halogenated derivative of this compound with an arylboronic acid is depicted below. The starting material would typically be a bromo- or chloro-substituted this compound.

Reaction:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

The diagram below outlines the general workflow for the synthesis and purification of the target compounds via Suzuki coupling.

Caption: A typical experimental workflow for Suzuki coupling reactions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of substituted this compound derivatives. By leveraging the established protocols for similar aminopyridine compounds, researchers can efficiently access a diverse range of novel molecules with potential applications in drug discovery and materials science. Careful optimization of the catalyst, base, and solvent system is crucial for achieving high yields and purity of the desired products. The provided protocols and workflows serve as a robust starting point for the successful implementation of this versatile reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of (5-Aminopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and tolerance for various functional groups. The synthesis of N-arylated aminopyridines is of significant interest as this structural motif is a key component in a wide range of biologically active compounds. (5-Aminopyridin-3-yl)methanol is a valuable building block, incorporating both a nucleophilic amino group and a functional hydroxymethyl group. The selective N-arylation of this substrate via the Buchwald-Hartwig reaction allows for the synthesis of diverse libraries of compounds for drug discovery and development.

These application notes provide detailed protocols and guidance for the successful Buchwald-Hartwig amination of this compound with various aryl halides. The presence of the primary alcohol and the potentially coordinating pyridine nitrogen requires careful consideration of reaction conditions to achieve high yields and selectivity.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the primary amino group with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl-(5-(hydroxymethyl)pyridin-3-yl)amine and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and is dependent on the specific aryl halide coupling partner.

Data Presentation: Representative Reaction Conditions

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively available in the public domain, the following tables summarize typical reaction conditions and reported yields for the amination of structurally similar aminopyridine substrates. This data provides a strong starting point for reaction optimization.

Table 1: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine Analogues with Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 85 | [1] |

| 2 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18 | 78 | [2] |

| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 92 | [3] |

| 4 | 1-Chloro-3-nitrobenzene | PdCl₂(dppf) (5) | - | K₂CO₃ (2.0) | DMF | 120 | 16 | 65 | [2] |

Table 2: Screening of Reaction Parameters for Amination of Halopyridines

| Parameter | Variation | Observation |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) | Pd₂(dba)₃ and Pd(OAc)₂ often show high activity. Pre-catalysts can also be effective. |

| Ligand | XPhos, SPhos, Xantphos, BINAP | Bulky, electron-rich phosphine ligands like XPhos and SPhos are generally preferred for challenging couplings.[4] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS | Strong, non-nucleophilic bases are typically required. The choice of base can significantly impact yield. |

| Solvent | Toluene, Dioxane, THF, DMF | Anhydrous, deoxygenated solvents are crucial for catalyst stability and activity. |

Experimental Protocols

The following are general protocols for performing a Buchwald-Hartwig amination with this compound. These should be adapted and optimized for the specific aryl halide coupling partner.

Protocol 1: General Procedure using Pd₂(dba)₃ and XPhos

Materials:

-

This compound (1.0 equiv)

-

Aryl halide (1.1 - 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv)

-

Anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.

-

Add this compound and the aryl halide to the flask.

-

Evacuate and backfill the flask with the inert gas three times.